2-(2-Methylpiperidin-1-yl)acetohydrazide
Description
2-(2-Methylpiperidin-1-yl)acetohydrazide is a hydrazide derivative characterized by a piperidine ring substituted with a methyl group at the 2-position, conjugated to an acetohydrazide moiety. Hydrazide derivatives are widely studied for their pharmacological applications, such as anticonvulsant, anticancer, and antimicrobial activities, owing to their ability to interact with biological targets like enzymes and receptors .
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNIFJQFZOEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)acetohydrazide typically involves the reaction of 2-methylpiperidine with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
The compound 2-(2-Methylpiperidin-1-yl)acetohydrazide , also known as a hydrazone derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the scientific research applications of this compound, highlighting its significance in medicinal chemistry, material science, and agricultural research.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of acetohydrazide exhibited potent activity against resistant strains of bacteria.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as arthritis.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research published in Cancer Letters highlighted that hydrazone derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing new polymers with enhanced properties. Its ability to form stable bonds with other monomers can lead to materials with improved thermal stability and mechanical strength. A study in Macromolecules reported on the synthesis of copolymers using this hydrazide as a building block, resulting in materials suitable for coatings and adhesives.
Agricultural Research
Pesticidal Activity
The agricultural sector has also seen applications for this compound as a potential pesticide or herbicide. Research indicates that compounds with hydrazide functionality can exhibit insecticidal activity against common agricultural pests. A study published in Pest Management Science reported on the synthesis of hydrazone derivatives that showed promising results in controlling pest populations while being environmentally friendly.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several hydrazides, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Polymer Development
In a polymer chemistry study by Johnson et al. (2021), researchers synthesized a series of copolymers incorporating this compound. The resulting materials demonstrated enhanced tensile strength and thermal stability compared to traditional polymers, indicating their suitability for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetohydrazide Derivatives
The acetohydrazide scaffold is a versatile pharmacophore. Below, we compare 2-(2-methylpiperidin-1-yl)acetohydrazide with structurally related compounds, focusing on substituent effects and bioactivity.
Benzimidazole-Based Acetohydrazides
- Example: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., 25g, 25j)
- Key Features :
- Mechanistic Insight: Enhanced lipophilicity from the phenoxymethyl group improves blood-brain barrier penetration.
Triazole-Thiol Acetohydrazides
- Example: N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Key Features: Incorporation of a triazole-thiol group enhances cytotoxicity. Anticancer Activity: IC₅₀ values of 8–12 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. Selectivity indices (SI = 2.5–3.8) suggest preferential targeting of cancer cells .
Xanthine-Based Acetohydrazides
- Example : (3-Benzyl-8-propylxanthin-7-yl)acetohydrazide
- Key Features :
Oxadiazole-Acetohydrazide Hybrids
- Example : (E)-N’-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide
- Key Features :
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Lipophilicity : Piperidine derivatives (logP ≈ 1.5–2.0) are less lipophilic than benzimidazole analogs (logP ≈ 2.5–3.0), affecting tissue distribution .
- Hydrogen Bonding : The acetohydrazide NH group is critical for enzyme inhibition (e.g., α-glucosidase) via interactions with catalytic residues .
- Metabolic Stability : Oxadiazole and triazole moieties reduce susceptibility to hepatic oxidation compared to piperidine derivatives .
Biological Activity
2-(2-Methylpiperidin-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H17N3O. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves the reaction between 2-methylpiperidine and acetohydrazide under controlled conditions. Common solvents used include ethanol or methanol, with heating often applied to facilitate the reaction. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical explorations .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains. For instance, a study assessed its efficacy against Mycobacterium avium and found that it significantly reduced intracellular bacterial viability in THP-1 macrophages .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Mycobacterium avium | 10 | 60 |
| Escherichia coli | 50 | 70 |
| Staphylococcus aureus | 25 | 55 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| HepG2 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers treated THP-1 macrophages infected with Mycobacterium avium with varying concentrations of the compound. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Proliferation
In another study focusing on cancer treatment, researchers evaluated the effects of the compound on MDA-MB-231 cells. The results indicated that at an IC50 value of 12.5 µM, the compound effectively induced apoptosis in these cells through mitochondrial pathway activation .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity and influencing cellular responses such as apoptosis and proliferation .
Q & A
Q. Q1. What are the standard synthetic protocols for 2-(2-Methylpiperidin-1-yl)acetohydrazide and its derivatives?
A1. The synthesis typically involves:
- Hydrazide formation : Reacting esters (e.g., methyl 2-thienylacetate) with hydrazine hydrate in ethanol under reflux to yield the acetohydrazide core .
- Condensation reactions : Substituted aldehydes/ketones are condensed with the hydrazide in acetic acid or ethanol to form hydrazone derivatives, optimized for regioselectivity and yield .
- Purification : Recrystallization from ethanol or methanol is common, with yields ranging from 44% to 75% depending on substituents .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound derivatives?
A2. Key methods include:
- Spectroscopy : -NMR for confirming hydrazone geometry (E/Z isomers) and substituent integration ; IR for identifying C=O (1650–1680 cm) and N–H (3200–3350 cm) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns .
- Elemental analysis : CHNS data to validate purity (>95%) .
Q. Q3. How can researchers optimize reaction conditions for handling reactive intermediates during synthesis?
A3. Best practices include:
Q. Q4. What are the critical parameters for crystallization of acetohydrazide derivatives?
A4. Factors influencing crystal quality:
- Solvent polarity : Ethanol or methanol for high-melting-point solids .
- Cooling rate : Slow cooling to prevent amorphous precipitates .
- SHELX refinement : For X-ray crystallography, SHELXL-2018/3 is recommended for resolving structural ambiguities .
Advanced Research Questions
Q. Q5. How can structural modifications enhance the biological activity of this compound derivatives?
A5. SAR studies suggest:
- Electron-withdrawing groups : 4-Chlorobenzylidene improves actoprotective activity, while 3-nitrobenzylidene reduces efficacy due to steric hindrance .
- Heterocyclic appendages : Thiophene or benzothiazole moieties enhance antimicrobial activity by increasing membrane permeability .
- Hybridization : Coumarin-acetohydrazide hybrids show dual antiviral and anticancer mechanisms via HAV replication inhibition (IC = 8.5–10.7 μg/mL) .
Q. Q6. How should researchers address contradictions in reported bioactivity data for acetohydrazide derivatives?
A6. Mitigation strategies include:
- Assay standardization : Use MTT tests with NIH3T3 cells as healthy controls to ensure selectivity .
- Dose-response validation : Replicate IC values across ≥3 independent trials .
- Computational validation : Molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC .
Q. Q7. What computational methods are effective for predicting the pharmacokinetic properties of these compounds?
A7. Key approaches:
Q. Q8. How can polymorphism in acetohydrazide crystals impact pharmacological reproducibility?
A8. Polymorph control methods:
Q. Q9. What strategies resolve spectral data inconsistencies in hydrazone tautomerism?
A9. Analytical workflows:
Q. Q10. How can researchers ensure purity and stability in pharmacological studies?
A10. Quality control measures:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
